

Structure-Activity Relationship of 2-Aminobenzo[d]thiazole-6-carboxylates: A Comparative Guide

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Compound of Interest

Compound Name:	2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate
Cat. No.:	B112631

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The 2-aminobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.^{[1][2][3]} The substituent at the 6-position, particularly a carboxylate group, has been explored to modulate the physicochemical properties and biological activity of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzo[d]thiazole-6-carboxylates and related analogs, supported by experimental data and detailed protocols.

Comparative Biological Activity

The biological evaluation of various 2-aminobenzo[d]thiazole derivatives has revealed key structural features influencing their potency. The following table summarizes the *in vitro* activity of selected compounds against different cancer cell lines and enzymes.

Compound	Target/Cell Line	R Group at C6	IC50 (µM)	Reference
8i	PI3K α	-	- (Potent)	[4]
7a	A431	-	3.17	[4]
7b	A431	-	5.16	[4]
13	HCT116	-	6.43 ± 0.72	[1]
13	A549	-	9.62 ± 1.14	[1]
13	A375	-	8.07 ± 1.36	[1]
20	HepG2	Thiazolidinedione derivative	9.99	[1]
20	HCT-116	Thiazolidinedione derivative	7.44	[1]
20	MCF-7	Thiazolidinedione derivative	8.27	[1]
54	PI3K α	-	0.00103	[1]
1	S. aureus	-Cl	2.9	[5]
4	S. aureus	-H	~6-9	[5]
5	S. aureus	5-Cl	~2.9	[5]
6	S. aureus	-H (no methyl)	>29	[5]
7	S. aureus	-F	~17.4	[5]

Key Structure-Activity Relationship Insights

- Substitution at the 2-amino group: Modifications at the 2-amino position significantly impact activity. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance interactions with the target protein.

- Substitution on the benzothiazole ring: The nature and position of substituents on the benzene ring of the benzothiazole core play a crucial role in determining the biological activity. Electron-withdrawing groups can influence the electronic properties of the scaffold and its binding affinity.[6]
- The 6-carboxylate moiety: The presence of a carboxylate group at the C6 position offers a handle for further derivatization and can influence the solubility and pharmacokinetic properties of the compounds. Esterification or amidation of this group can lead to derivatives with altered activity profiles.[7] For DNA gyrase B inhibitors, substitutions at the C5 position of the 2-aminobenzothiazole core have been shown to be important for activity.[8]

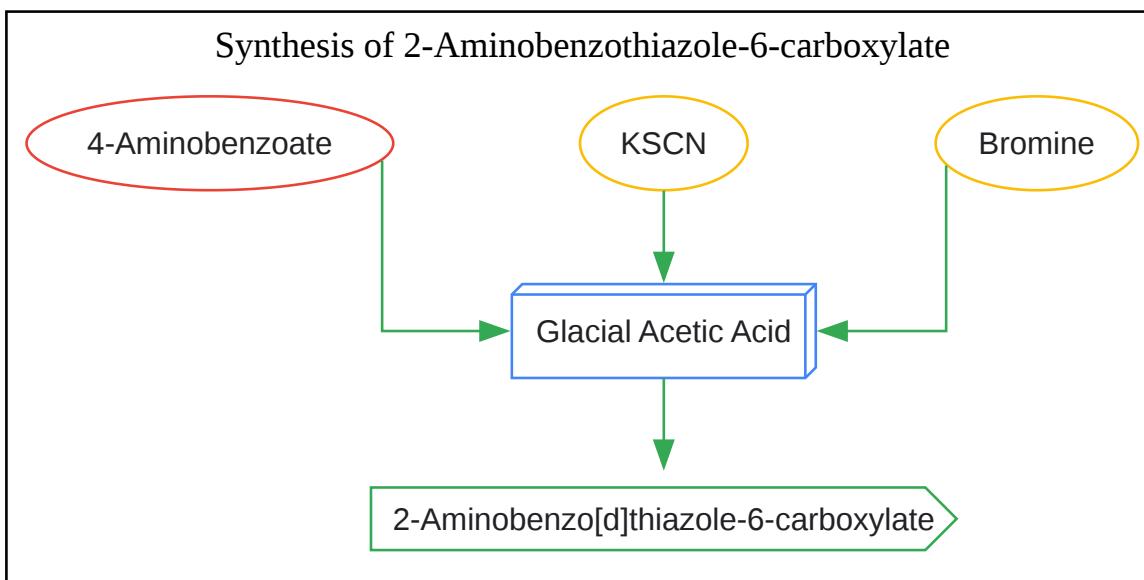
Experimental Protocols

Synthesis of Ethyl-2-aminobenzothiazole-6-carboxylate

A common synthetic route to 2-aminobenzothiazole-6-carboxylates involves the reaction of a substituted 4-aminobenzoate with potassium thiocyanate in the presence of bromine.[9][10]

General Procedure:

- Methyl 4-aminobenzoate (1 equivalent) and potassium thiocyanate (4 equivalents) are dissolved in glacial acetic acid.
- The mixture is stirred at room temperature for 45 minutes and then cooled to 10 °C.
- A solution of bromine (2 equivalents) in a small amount of acetic acid is added dropwise.
- The reaction mixture is then stirred at room temperature overnight.
- The product, methyl 2-aminobenzo[d]thiazole-6-carboxylate, is isolated and purified.[9]



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Caption: Synthetic scheme for 2-aminobenzo[d]thiazole-6-carboxylate.

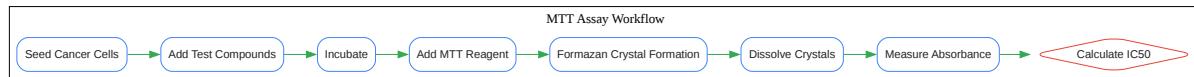
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is often evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[11]

Protocol:

- Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and incubated.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period.
- MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength using a microplate reader.

- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[11]



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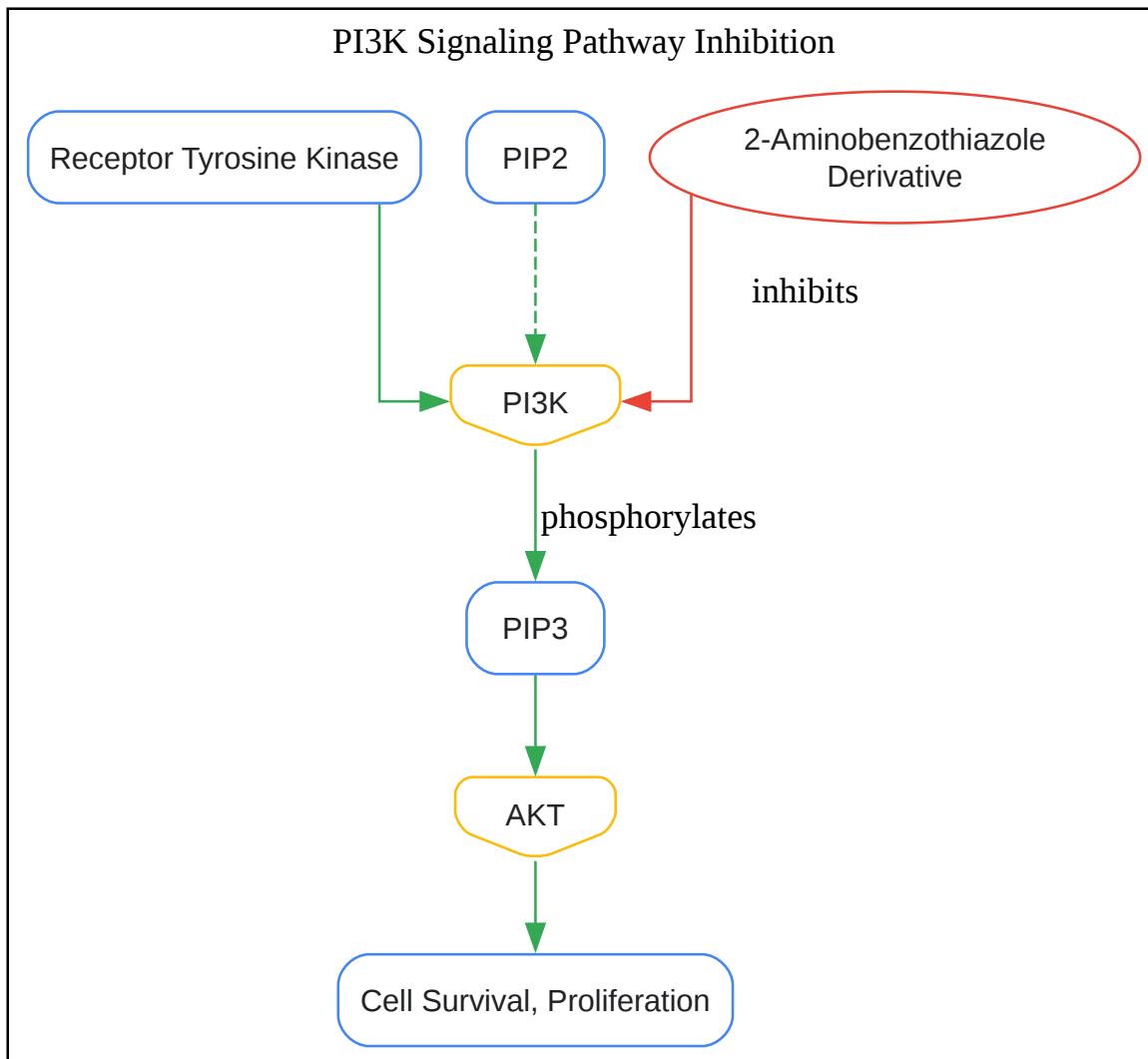
Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Enzyme Inhibition Assay

For compounds targeting specific enzymes like PI3K α or DNA gyrase, in vitro inhibition assays are performed.

General Protocol (Example: PI3K α Kinase Assay):

- The kinase reaction is set up in a buffer containing the enzyme (PI3K α), substrate (e.g., PIP2), and ATP.
- The test compound at various concentrations is added to the reaction mixture.
- The reaction is incubated at a specific temperature for a set time.
- The kinase activity is measured by quantifying the amount of product (e.g., PIP3) formed, often using a detection reagent that produces a luminescent or fluorescent signal.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[1]



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Caption: Inhibition of the PI3K signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion

The 2-aminobenzo[d]thiazole-6-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlight the importance of substitutions at the 2-amino position and on the benzothiazole ring in modulating biological activity. Further exploration of derivatives of the 6-carboxylate group could lead to the discovery of potent and selective inhibitors for various therapeutic targets. The

experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs in this chemical series.

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